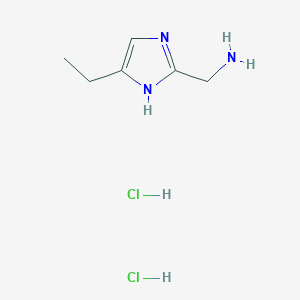
(2,6-Dimethylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,6-Dimethylpyridin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1000566-33-5 . It has a molecular weight of 165.19 and its IUPAC name is (2,6-dimethyl-3-pyridinyl)acetic acid . It has been used in the synthesis of diverse substituted 2-(pyridyl)acetic acid derivatives .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO2/c1-6-3-4-8(5-9(11)12)7(2)10-6/h3-4H,5H2,1-2H3, (H,11,12) . This indicates the molecular structure of the compound.Scientific Research Applications
Crystallographic Applications
The compound (2,6-Dimethylpyridin-3-yl)acetic acid, a derivative of pyridine, is explored for its structural properties in crystallography. For instance, the crystal structure of triclopyr, a herbicide, exhibits a distinct dihedral angle between the carboxylic acid group and the pyridyl ring, contributing to its molecular stability. This structure forms dimers through intermolecular hydrogen bonds, creating a two-dimensional architecture in the crystal. The understanding of such molecular interactions and structures is crucial for designing and predicting the behavior of chemical compounds in various applications (Cho et al., 2014).
Chemical Synthesis and Catalysis
Derivatives of this compound play a significant role in chemical synthesis. They are used as intermediates or catalysts in various synthetic processes. For instance, Zhong et al. (2004) and Ping (2003) discussed the oxidation of pyridine derivatives to their N-oxides, showcasing the compound’s utility in synthesizing heterocyclic compounds with improved yields. Such processes are fundamental in creating valuable chemical entities for further applications in different scientific fields (Zhong, Guo, & Song, 2004); (Ping, 2003).
Bioactive Compound Synthesis
This compound is also integral in synthesizing bioactive compounds. Oleshchuk et al. (2019) demonstrated its use in creating bisazachalcone derivatives, which were later tested for their analgesic activity. Such research is crucial for developing new pharmaceuticals and understanding the biological activity of novel compounds (Oleshchuk et al., 2019).
Advanced Material Science
In advanced material science, derivatives of this compound are used to engineer materials with specific properties. For example, Shylaja et al. (2020) explored a dimethylfuran tethered 2-aminopyridine-3-carbonitrile as a fluorescent chemosensor for detecting Fe3+ ions and picric acid. This research is vital for developing new sensors and materials with specific, high-performance applications (Shylaja, Rubina, Roja, & Kumar, 2020).
Future Directions
properties
IUPAC Name |
2-(2,6-dimethylpyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(5-9(11)12)7(2)10-6/h3-4H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUAUCCMUIQCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)


![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)
![N-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)

![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)


![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)


